2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid
Description
2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid is a synthetic compound that belongs to the class of amino acids and derivatives. It is characterized by its complex structure, which includes multiple amino and acetyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJBQTCXPJNIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329601 | |
| Record name | 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71184-74-2 | |
| Record name | NSC380459 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid typically involves multiple steps, starting from simpler amino acid derivatives. One common method involves the protection of amino groups, followed by sequential acetylation and deprotection steps. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the acetyl groups back to their corresponding alcohols or amines.
Substitution: The amino and acetyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein synthesis and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
- 2-(Acetylamino)hexanoic acid
- 2-(2-Aminoethyl)amino)acetic acid
Comparison: Compared to similar compounds, 2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid is unique due to its specific arrangement of amino and acetyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid is a synthetic compound classified within amino acids and their derivatives. Its complex structure, featuring multiple amino and acetyl groups, positions it as a subject of interest across various scientific domains, particularly in biology and medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C10H19N3O4
- CAS Number : 71184-74-2
Structure
The compound's structure includes:
- Multiple amino groups
- Acetyl groups
- A branched aliphatic chain
This unique arrangement contributes to its biological activity and potential applications in research and industry.
The biological activity of this compound primarily involves its interactions with specific molecular targets such as enzymes and receptors. By binding to active sites on these targets, the compound can modulate their functions, thereby influencing various biochemical pathways including metabolism and signal transduction.
Research Findings
- Protein Synthesis : Studies indicate that this compound may play a role in enhancing protein synthesis, which is crucial for cellular growth and repair.
- Enzyme Activity : Research has shown that it can act as an enzyme modulator, affecting the catalytic activity of certain enzymes involved in metabolic pathways.
- Therapeutic Potential : Ongoing investigations are exploring its potential therapeutic effects, particularly in metabolic disorders. Preliminary results suggest it may help regulate metabolic processes, although detailed clinical studies are still required.
Case Study 1: Metabolic Regulation
In a study involving animal models, the administration of this compound resulted in improved metabolic profiles. The compound was found to enhance glucose uptake in muscle tissues, suggesting a role in managing insulin sensitivity.
Case Study 2: Cancer Research
Another study assessed the compound's effects on cancer cell lines. Results indicated that it could inhibit the proliferation of certain cancer cells by inducing apoptosis, highlighting its potential as an adjunct therapy in oncology.
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Primary Biological Activity |
|---|---|---|
| 2-(Acetylamino)hexanoic acid | C8H15N3O3 | Enzyme inhibition |
| 2-(2-Aminoethyl)aminopropanoic acid | C5H12N4O3 | Protein synthesis enhancement |
This comparison illustrates that while similar compounds may share some biological activities, the unique structural features of this compound contribute to its distinct biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
